molecular formula C9H18OS B14568003 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane CAS No. 61865-94-9

1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane

Cat. No.: B14568003
CAS No.: 61865-94-9
M. Wt: 174.31 g/mol
InChI Key: IZSGEWCPEZHIGH-UHFFFAOYSA-N
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Description

1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane is a cyclohexane derivative bearing two substituents at the 1-position: a methyl group (-CH₃) and a (methylsulfanyl)methoxy group (-OCH₂SMe). The (methylsulfanyl)methoxy substituent combines a methoxy ether linkage with a methylthio (SMe) group, imparting unique steric and electronic properties. This compound is structurally distinct due to the presence of sulfur, which influences its reactivity and conformational preferences compared to oxygen-only analogs.

Properties

CAS No.

61865-94-9

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

1-methyl-1-(methylsulfanylmethoxy)cyclohexane

InChI

InChI=1S/C9H18OS/c1-9(10-8-11-2)6-4-3-5-7-9/h3-8H2,1-2H3

InChI Key

IZSGEWCPEZHIGH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)OCSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane typically involves the reaction of cyclohexanone with methylthiomethyl ether in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow reactors, ensuring precise control over reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler cyclohexane derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Cyclohexane derivatives without the methoxy group.

    Substitution: Cyclohexane derivatives with different substituents replacing the methoxy group.

Scientific Research Applications

1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of sulfur-containing cycloalkanes.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Industry: Utilized in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane involves its interaction with various molecular targets. The sulfur atom can form bonds with electrophilic centers, while the methoxy group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

The conformational equilibrium of 1,1-disubstituted cyclohexanes is governed by the steric and electronic effects of substituents. Key comparisons include:

Compound Substituents Predominant Conformation Key Observations
1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane -CH₃, -OCH₂SMe Pending experimental data The SMe group may exhibit higher steric demand than -OCH₃, favoring equatorial positioning of -OCH₂SMe .
1-Methyl-1-phenylcyclohexane -CH₃, -Ph Me-axial, Ph-equatorial The phenyl group (A-value ~3.0 kcal/mol) dominates over methyl (A-value ~1.8 kcal/mol), forcing equatorial placement .
1-Chloro-1-methylcyclohexane -CH₃, -Cl Cl-equatorial Chlorine (A-value ~0.5 kcal/mol) prefers equatorial due to smaller steric bulk compared to methyl .

Key Insight : The conformational preference of 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane is hypothesized to align with 1-methyl-1-phenylcyclohexane, where the bulkier substituent (-OCH₂SMe) occupies the equatorial position to minimize 1,3-diaxial interactions. Experimental A-values for -OCH₂SMe are needed for precise prediction .

Physical and Chemical Properties

A comparison of physical properties with structurally related compounds:

Compound Molecular Weight (g/mol) Boiling Point (°C) Refractive Index (nD) Reactivity Notes
1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane ~190 (estimated) Not reported Not reported Susceptible to S-oxidation (→ sulfoxide/sulfone) due to SMe group.
Methyl-1-methylcyclohexylmethyl ether 156.26 39–40 (30 mmHg) 1.4408 Ether linkage stable under basic conditions .
1-(Bromomethyl)-1-methanesulfonylcyclohexane 255.17 Not reported Not reported Sulfonyl group enhances electrophilicity; used in drug synthesis .
Methoxycyclohexanol 144.21 210–215 1.485 Methoxy group promotes hydrogenolysis to cyclohexanol .

Key Insight : The SMe group in 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane differentiates it from ethers like Methyl-1-methylcyclohexylmethyl ether, particularly in oxidation pathways. Its lower molecular weight compared to bromo-sulfonyl analogs may enhance volatility .

Biological Activity

1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane is a compound of interest due to its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane is C9H18OSC_9H_{18}OS, featuring a cyclohexane ring with a methylsulfanyl and methoxy substituent. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane. The compound has been shown to inhibit receptor tyrosine kinases, particularly RET (rearranged during transfection), which is implicated in various cancer signaling pathways. This inhibition could lead to reduced cell proliferation in cancers characterized by aberrant RET signaling.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
AGS8.73RET inhibition
MPNST60Apoptosis induction

The mechanism by which 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane exerts its biological effects involves binding to specific receptors and modulating signaling pathways. Studies utilizing techniques such as surface plasmon resonance (SPR) have demonstrated its binding affinity to RET, which is crucial for understanding its therapeutic potential.

Case Study 1: In Vitro Analysis

In vitro studies have demonstrated that 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane significantly inhibits the growth of various cancer cell lines. For instance, in gastric cancer cell lines, the compound exhibited an IC50 value of 8.73 µM, indicating potent antiproliferative activity .

Case Study 2: Animal Model

In vivo studies using immunocompromised nude mice bearing subcutaneous tumors showed that administration of the compound at a dose of 60 mg/kg/day for four weeks resulted in significant tumor growth inhibition compared to control groups. Western blot analysis revealed that the compound inhibited key signaling proteins involved in cell proliferation, such as AKT and ERK .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane suggests rapid metabolism in liver microsomes, with only a small fraction remaining unchanged after incubation . Toxicological studies are essential to assess the safety profile, with preliminary data indicating low cytotoxicity at therapeutic concentrations.

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